molecular formula C8H17NO B13151362 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol

3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol

Cat. No.: B13151362
M. Wt: 143.23 g/mol
InChI Key: UHYOAZPGGHWQCJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol , which reflects its structural features with precision. The name is derived from the propan-1-ol backbone, where:

  • The hydroxyl (-OH) group occupies position 1.
  • A 2-methylcyclopropyl substituent is attached to the same carbon (position 1).
  • A methyl group (-CH₃) is located at position 2.
  • An amino group (-NH₂) is positioned at carbon 3.

Synonymous designations for this compound include its CAS Registry Number (1560781-79-4) and the MDL identifier MFCD21131000 . While no additional trivial names are widely reported in the literature, supplier catalogs occasionally reference it by its full IUPAC name or CAS number for procurement purposes.

Molecular Formula and Structural Representation

The molecular formula of this compound is C₈H₁₇NO , corresponding to a molecular weight of 143.23 g/mol . The structure integrates three key moieties:

  • A propan-1-ol backbone ($$ \text{HO-CH₂-CH(CH₃)-CH₂-NH₂} $$).
  • A 2-methylcyclopropyl group bonded to the hydroxyl-bearing carbon.
  • A methyl branch on the central carbon of the propane chain.

The SMILES notation ($$ \text{OC(C1C(C)C1)C(C)CN} $$) provides a linear representation of the structure:

  • O : Hydroxyl group at position 1.
  • C(C1C(C)C1) : 2-methylcyclopropyl substituent on carbon 1.
  • C(C) : Methyl group on carbon 2.
  • CN : Amino group on carbon 3.

A three-dimensional rendering would show the cyclopropane ring adopting a strained planar geometry, while the hydroxyl and amino groups engage in hydrogen bonding.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol

InChI

InChI=1S/C8H17NO/c1-5-3-7(5)8(10)6(2)4-9/h5-8,10H,3-4,9H2,1-2H3

InChI Key

UHYOAZPGGHWQCJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(C(C)CN)O

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Multi-Step Synthesis via Cyclopropyl Ketone Intermediate

One of the most documented approaches to synthesize amino alcohols with cyclopropyl substituents involves:

This general strategy is exemplified in a patented method for related amino alcohols, such as 2-amino-2-(1-methyl-4-piperidyl)propan-1-ol, which shares mechanistic features with the target compound.

Example Process (Adapted):
Step Reaction Reagents and Conditions Outcome
1 Reaction of cyclopropyl ketone with chloroform under base Base: 1,8-diazabicycloundecene (DBU) or NaOH; Temp: -20 to 0 °C; Molar ratio ketone:chloroform = 1:2-5 Formation of chloroform adduct intermediate
2 Treatment with sodium azide in alcohol solvent Base: triethylamine or DIPEA; Temp: 0 to 50 °C; Molar ratio intermediate:NaN3:base = 1:1-3:1-5 Azide-substituted intermediate
3 Reduction of azide to amine Reducing agent: lithium aluminum hydride or red aluminum; Temp: 0-65 °C; Molar ratio intermediate:reducing agent = 1:3-5 Formation of amino alcohol final product

This sequence ensures the introduction of the amino group via azide substitution and reduction, while the hydroxyl group is preserved or introduced through reduction steps.

Cyclopropane Ring Construction via Carbene Addition

An alternative approach involves building the cyclopropyl ring onto a pre-formed amino alcohol backbone:

  • Carbene or carbenoid addition : Using reagents such as trimethylsilyl trifluoromethyl (TMSCF3) with sodium iodide initiator to generate difluorocyclopropane derivatives, which can be further functionalized.

  • Subsequent functional group transformations : Enzymatic or chemical methods to convert difluorocyclopropanes to the desired methyl-substituted cyclopropyl structures.

Though this method is more commonly applied to fluorinated cyclopropanes, it provides valuable insights into cyclopropane ring synthesis and functionalization.

Comparative Analysis of Preparation Methods

Method Key Steps Advantages Limitations
Base-mediated chloroform addition + azide substitution + reduction Straightforward, uses common reagents, scalable Requires careful temperature control; handling azides requires safety measures Moderate yields (~55% in related compounds)
Carbene addition for cyclopropane formation Enables direct cyclopropane ring formation; applicable to fluorinated analogs High selectivity possible; useful for complex cyclopropane derivatives More complex reagents; less direct for non-fluorinated cyclopropanes
Enzymatic resolution and functionalization High enantioselectivity; mild conditions Requires enzyme availability and optimization Limited substrate scope; longer process times

Summary Table of Preparation Parameters for 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol

Step Reagents Molar Ratios Temperature (°C) Yield (%) Notes
Cyclopropyl ketone + chloroform + base Base: DBU, NaOH, or organolithiums Ketone:base = 1:1-5; Ketone:chloroform = 1:2-5 -100 to 0 (depending on base) Variable Additives like trimethylchlorosilane may be needed
Azide substitution Sodium azide + base (DIPEA, triethylamine) Intermediate:NaN3:base = 1:1-3:1-5 0 to 50 ~55 (related compounds) Reaction time ~15 h
Azide reduction Lithium aluminum hydride or red aluminum Intermediate:reducing agent = 1:3-5 0 to 65 High Careful temperature control required

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols, depending on the reagents used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or alcohols.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of complex molecules.
  • Employed in the synthesis of chiral compounds due to its unique stereochemistry.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the cyclopropyl group can provide steric hindrance, influencing the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of functional groups and steric features. Below is a comparative analysis with analogous propanol derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Features Potential Applications
3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol -NH₂, -CH₃, 2-methylcyclopropyl High steric hindrance, chiral centers Drug intermediates, chiral catalysts
3-(1H-Imidazol-5-yl)propan-1-ol Imidazole ring at C3 Aromatic heterocycle, polar Bioconjugates, enzyme inhibitors
Propan-1-ol (n-propyl alcohol) -OH at C1 Linear primary alcohol Solvent, disinfectant
Isopropyl alcohol -OH at C2 Branched secondary alcohol Antiseptic, industrial solvent

Key Findings :

Steric and Electronic Effects :

  • The 2-methylcyclopropyl group in the target compound imposes significant steric constraints, unlike the linear propan-1-ol or isopropyl alcohol. This feature may reduce metabolic degradation in biological systems compared to less hindered analogs .
  • The imidazole-containing analog (3-(1H-imidazol-5-yl)propan-1-ol) exhibits enhanced polarity and hydrogen-bonding capacity due to its aromatic ring, making it more water-soluble than the cyclopropane-bearing compound .

Synthetic Complexity: The synthesis of this compound likely requires multi-step processes involving cyclopropanation and amine protection, contrasting with simpler propanol derivatives produced via hydration of alkenes or fermentation . For example, 3-(1H-imidazol-5-yl)propan-1-ol is synthesized via imidazole alkylation under heated aqueous conditions .

In contrast, propan-1-ol and isopropyl alcohol are well-characterized for flammability and irritancy risks .

Biological Activity

3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol (CAS No. 1561605-06-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure

The molecular formula of this compound is C11H23NOC_{11}H_{23}NO. The compound features an amino group, a secondary alcohol, and a cyclopropyl moiety, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives against Mycobacterium tuberculosis, certain structural modifications led to enhanced potency compared to standard treatments like isoniazid. For instance, derivatives with similar structural features showed minimum inhibitory concentrations (MIC) as low as 0.69 µg/mL against both replicating and non-replicating strains of Mtb .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the cyclopropyl group and the amino functionalization significantly influence the compound's binding affinity and biological activity. Compounds with larger or more complex substituents on the cyclopropyl ring generally exhibited improved activity against resistant bacterial strains. This suggests that the spatial arrangement of substituents plays a critical role in the interaction with biological targets .

Case Study 1: Efficacy Against Resistant Strains

A recent study focused on the efficacy of this compound against drug-resistant strains of Mtb. The compound was tested in vitro and demonstrated a selective index greater than 10, indicating a favorable safety profile while maintaining potent antibacterial activity. The study highlighted that certain analogs could effectively inhibit the growth of non-replicating persistent phenotypes, which are notoriously difficult to treat .

Case Study 2: Neuropharmacological Effects

Another area of investigation involved the neuropharmacological effects of this compound. Preclinical trials indicated potential anxiolytic properties when administered in rodent models. Behavioral assessments showed reduced anxiety-like behaviors in elevated plus-maze tests, suggesting that this compound may interact with GABAergic systems, although further studies are needed to elucidate the precise mechanisms .

Data Summary

Property Value
Molecular Formula C₁₁H₂₃NO
CAS Number 1561605-06-8
Minimum Inhibitory Concentration 0.69 µg/mL (against Mtb)
Selective Index >10

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